Bis(chlororhodiumdicarbonyl)

Description

Theoretical Frameworks of Transition Metal Dicarbonyl Complexes in Catalysis

The functionality of transition metal carbonyl complexes, including dicarbonyl species, in catalysis is fundamentally governed by the nature of the metal-carbonyl bond. In organometallic chemistry, carbon monoxide (CO) is a crucial ligand, forming complexes with transition metals through a synergistic bonding mechanism. d-nb.info This involves a σ-donation from the highest occupied molecular orbital (HOMO) of the CO molecule to an empty d-orbital on the metal, and a concomitant π-backdonation from a filled d-orbital of the metal to an empty π* antibonding orbital on the CO. d-nb.info This dual bonding mode strengthens the metal-carbon bond while slightly weakening the carbon-oxygen triple bond, a phenomenon that can be observed spectroscopically.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for understanding the intricate details of these complexes. aip.orgresearchgate.net For instance, a comparative theoretical study on the related anion [Cl₂Rh(CO)₂]⁻ utilized methods like B3LYP, MP2, and CCSD(T) to assess equilibrium geometries, vibrational frequencies, and reaction energetics. aip.org The results indicated that the B3LYP method provides geometries and energies that align well with the high-level CCSD(T) benchmark, making it a reliable tool for studying the energetics of catalytic reactions involving such complexes. aip.org These computational approaches allow researchers to probe reaction mechanisms, predict the stability of intermediates, and understand the electronic factors that dictate catalytic activity. aip.orguni-marburg.de The energy of binding the CO group to the metal center is a critical parameter; for example, in first-row transition metal porphyrin carbonyl complexes, this binding energy varies significantly depending on the metal and its spin state. researchgate.net

Historical Evolution and Foundational Studies of Rhodium(I) Carbonyl Species

The journey to understanding Bis(chlororhodiumdicarbonyl) begins with the discovery of rhodium itself in 1803 by William Hyde Wollaston, who isolated it from platinum ore. thermofisher.com For many years, rhodium and its compounds had limited applications. wikipedia.org The field of organorhodium chemistry began to flourish with the development of homogeneous catalysis.

A foundational figure in the study of metal carbonyls was Walter Hieber, who first prepared rhodium carbonyl chloride. wikipedia.org His work laid the groundwork for the synthesis of a vast array of metal carbonyl complexes. Early research focused on the synthesis and characterization of rhodium(I) and rhodium(III) carbonyl complexes. rsc.org Convenient syntheses were developed for compounds of the type trans-[RhX(CO)L₂] (where X is a halogen and L is a phosphine (B1218219) or arsine ligand) by reacting rhodium(III) complexes with carbon monoxide or by the decarbonylation of alcohols in the presence of a rhodium complex. rsc.org These foundational studies provided the first insights into the reactivity of rhodium carbonyl species, including ligand substitution and oxidative addition reactions. rsc.org Rhodium(I) complexes, which have a d⁸ electron configuration, were identified as particularly important homogeneous catalysts, typically adopting square planar or trigonal bipyramidal geometries. wikipedia.org

Current Research Paradigms and Significance of Bis(chlororhodiumdicarbonyl) in Organometallic Chemistry

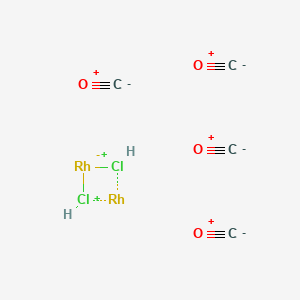

Bis(chlororhodiumdicarbonyl) is a cornerstone of modern organometallic research, primarily valued as a versatile starting material. wikipedia.org Its dimeric structure, featuring two square planar rhodium(I) centers bridged by two chloride ligands, is key to its reactivity. wikipedia.org The molecule is non-planar, with a significant dihedral angle between the two RhCl₂ planes. wikipedia.org

A common and vital reaction of Bis(chlororhodiumdicarbonyl) is the "bridge-splitting" reaction. In the presence of Lewis bases (L), such as phosphines, amines, or N-heterocyclic carbenes (NHCs), the chloride bridges are cleaved to yield monomeric rhodium(I) dicarbonyl complexes of the type cis-[RhCl(CO)₂L]. wikipedia.orgresearchgate.netresearchgate.net This reactivity allows for the systematic synthesis of a wide range of rhodium catalysts with finely-tuned steric and electronic properties.

These resulting monomeric complexes are often precursors to catalytically active species. For example, they can undergo oxidative addition with electrophiles like methyl iodide (CH₃I). researchgate.netresearchgate.net This reaction is a critical step in catalytic cycles such as the Monsanto process for acetic acid synthesis, where a rhodium(I) species is oxidized to a rhodium(III) intermediate. researchgate.net Theoretical calculations have shown that complexes derived from Bis(chlororhodiumdicarbonyl) are highly prone to undergo such oxidative additions, often with a low activation barrier. researchgate.nettandfonline.com

The compound is a key precursor for catalysts used in hydroformylation, the process of converting alkenes to aldehydes, and the carbonylation of methanol (B129727) to produce acetic acid. cymitquimica.comwikipedia.orgresearchgate.net Research continues to explore new ligands to modify the reactivity and selectivity of catalysts derived from Bis(chlororhodiumdicarbonyl), aiming to achieve higher efficiency and milder reaction conditions. researchgate.net

Data Tables

Table 1: Structural Properties of Bis(chlororhodiumdicarbonyl) (Rh₂Cl₂(CO)₄) This table presents key structural parameters obtained from X-ray crystallography studies.

| Parameter | Value | Reference |

| Molecular Formula | C₄O₄Cl₂Rh₂ | wikipedia.org |

| Molar Mass | 388.76 g/mol | wikipedia.org |

| Appearance | Red-brown volatile solid | wikipedia.org |

| Crystal System | Monoclinic | |

| Rh-Rh distance | Non-bonding | wikipedia.org |

| Rh-Cl bond length (bridging) | ~2.38 Å | |

| Rh-C bond length | ~1.85 Å | |

| C-O bond length | ~1.14 Å | |

| Geometry at Rh(I) center | Square planar | wikipedia.org |

| Dihedral angle between RhCl₂ planes | 126.8° | wikipedia.org |

Table 2: Spectroscopic Data for Rhodium Carbonyl Complexes This table highlights characteristic infrared (IR) stretching frequencies for the carbonyl (CO) ligands in Bis(chlororhodiumdicarbonyl) and related derivative complexes. These frequencies are sensitive indicators of the electronic environment of the rhodium center.

| Compound | ν(CO) (cm⁻¹) | Comments | Reference |

| Rh₂Cl₂(CO)₄ | ~2105, 2088, 2035 | Multiple bands due to terminal CO groups in the dimeric structure. | |

| cis-[RhCl(CO)₂(NHC)] | Varies with NHC | Used to estimate the donor strength of N-heterocyclic carbene (NHC) ligands. | wikipedia.org |

| cis-[Rh(CO)₂Cl(quinoline-2-carboxylic acid)] | 2092, 2018 | Product of bridge-splitting reaction. | researchgate.net |

| [Rh(CO)(COCH₃)ICl(amino acid ester)] | ~2060 (terminal CO), ~1720 (acyl CO) | Formed via oxidative addition of CH₃I to a [Rh(CO)₂ClL] precursor. | researchgate.net |

| trans-[RhCl(CO)(PEt₂Ph)₂] | 1977 | A common rhodium(I) phosphine complex. | rsc.org |

Properties

Molecular Formula |

C4H2Cl2O4Rh2+ |

|---|---|

Molecular Weight |

390.77 g/mol |

IUPAC Name |

carbon monoxide;dichloroniorhodium(1-);rhodium |

InChI |

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |

InChI Key |

DJDMLEXKWQIKCT-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis Chlororhodiumdicarbonyl

Advanced Synthetic Pathways for Dicarbonyl Rhodium(I) Dimers

The synthesis of bis(chlororhodiumdicarbonyl), also known as rhodium carbonyl chloride, has evolved from classical methods to more optimized and efficient pathways, aiming to improve yield, purity, and process sustainability.

The traditional and most common synthesis of bis(chlororhodiumdicarbonyl) involves the reaction of hydrated rhodium(III) chloride (RhCl₃·xH₂O) with carbon monoxide. wikipedia.org The idealized equation for this redox reaction is:

2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O wikipedia.org

This method, first established by Walter Hieber, involves passing a stream of carbon monoxide over the solid rhodium precursor at an elevated temperature, typically around 100°C. wikipedia.org

Modern advancements have focused on liquid-phase synthesis under milder conditions. One such optimized approach involves dissolving hydrated rhodium(III) chloride in a suitable solvent, such as a lower alcohol or dimethylformamide (DMF), and bubbling carbon monoxide through the solution. This allows for better control of the reaction temperature and more efficient contact between the reactants.

The yield and purity of bis(chlororhodiumdicarbonyl) are highly dependent on several key reaction parameters.

Temperature: The carbonylation of RhCl₃·xH₂O is an endothermic process, and temperature plays a crucial role. While the solid-state reaction requires temperatures around 100°C, solution-phase syntheses can often be conducted at lower temperatures, for example, in the range of 70-80°C, which can help to minimize the formation of side products.

Carbon Monoxide Pressure: The pressure of carbon monoxide can influence the rate of reaction. Higher pressures generally favor the formation of the dicarbonyl complex, but atmospheric pressure is often sufficient for laboratory-scale preparations.

Solvent: The choice of solvent in liquid-phase synthesis is critical. Alcohols like methanol (B129727) or ethanol are commonly used as they can also act as reducing agents. Other polar aprotic solvents such as DMF can also be effective. The solvent must be inert to the reactants and products and should effectively dissolve the rhodium precursor.

| Parameter | Condition | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Temperature | 70-100°C | Higher temperatures increase reaction rate but may lead to decomposition or side products if not controlled. | wikipedia.org |

| CO Pressure | Atmospheric to moderate pressure | Sufficient CO supply is crucial for complete carbonylation. | wikipedia.org |

| Solvent | Alcohols, DMF | Affects solubility of RhCl₃·xH₂O and can influence the reduction of Rh(III) to Rh(I). | google.com |

| Reaction Time | Several hours | Insufficient time leads to incomplete reaction, while excessively long times can promote side reactions. | nih.gov |

Strategies for the Introduction and Modification of Ancillary Ligands

Bis(chlororhodiumdicarbonyl) is a versatile starting material for the synthesis of a wide array of rhodium(I) complexes through the substitution of its chloride or carbonyl ligands. The bridging chloride ligands are particularly labile and readily cleaved by Lewis bases.

The reaction of [Rh(CO)₂Cl]₂ with ancillary ligands like phosphines and N-heterocyclic carbenes (NHCs) is a common strategy to generate monomeric rhodium(I) complexes with tailored electronic and steric properties for catalytic applications.

Phosphine (B1218219) Derivatives: Tertiary phosphines (PR₃) react with bis(chlororhodiumdicarbonyl) to yield complexes of the type trans-[RhCl(CO)(PR₃)₂]. wikipedia.orgwikipedia.org A well-known example is the reaction with triphenylphosphine (B44618) (PPh₃):

[Rh(CO)₂Cl]₂ + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO wikipedia.org

This reaction typically proceeds by the cleavage of the chloride bridges, followed by the substitution of one carbonyl ligand per rhodium center. The resulting square planar complexes are often stable, crystalline solids. wikipedia.org A variety of phosphine ligands with different steric bulk and electronic properties can be employed to fine-tune the reactivity of the resulting rhodium complex. rsc.org

N-Heterocyclic Carbene (NHC) Derivatives: N-Heterocyclic carbenes have emerged as a significant class of ligands in organometallic chemistry. They react with bis(chlororhodiumdicarbonyl) to form stable rhodium-NHC complexes. wikipedia.org The reaction typically affords monomeric cis-[RhCl(NHC)(CO)₂] complexes. wikipedia.orgresearchgate.net

[Rh(CO)₂Cl]₂ + 2 NHC → 2 cis-[RhCl(NHC)(CO)₂]

The synthesis can be carried out by reacting the rhodium dimer with a free carbene or through in-situ deprotonation of an imidazolium salt precursor in the presence of a base. nih.govnih.gov The strong σ-donating ability of NHCs makes the resulting rhodium complexes particularly stable and active in a range of catalytic transformations. rsc.org

Beyond simple ligand substitution, the dimeric framework of bis(chlororhodiumdicarbonyl) can be modified to introduce new functionalities.

Reaction with anionic ligands can lead to the substitution of the bridging chlorides. For example, treatment with acetylacetone in the presence of a base yields dicarbonyl(acetylacetonato)rhodium(I), Rh(acac)(CO)₂. wikipedia.org

[Rh(CO)₂Cl]₂ + 2 Na(acac) → 2 Rh(acac)(CO)₂ + 2 NaCl

Similarly, reaction with other chloride salts can lead to the formation of the anionic complex cis-[RhCl₂(CO)₂]⁻. wikipedia.org The dimer also reacts with a variety of other Lewis bases, such as amines and sulfides, to form monomeric adducts of the type [RhCl(CO)₂:B], where :B is the Lewis base. wikipedia.org These reactions highlight the utility of [Rh(CO)₂Cl]₂ as a versatile platform for generating a diverse range of rhodium(I) complexes. acs.orgacs.org

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | trans-[RhCl(CO)(PPh₃)₂] | Ligand Substitution | wikipedia.org |

| N-Heterocyclic Carbene (NHC) | cis-[RhCl(NHC)(CO)₂] | Ligand Substitution | wikipedia.org |

| Sodium acetylacetonate (Na(acac)) | Rh(acac)(CO)₂ | Chloride Bridge Substitution | wikipedia.org |

| Chloride ions (Cl⁻) | cis-[RhCl₂(CO)₂]⁻ | Chloride Bridge Cleavage | wikipedia.org |

Green Chemistry Principles Applied to Bis(chlororhodiumdicarbonyl) Synthesis

The application of green chemistry principles to the synthesis of organometallic compounds like bis(chlororhodiumdicarbonyl) is an area of growing importance. researchgate.netbio-conferences.org The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption. iitm.ac.in

Key green chemistry principles relevant to the synthesis of [Rh(CO)₂Cl]₂ include:

Atom Economy: The ideal synthesis should maximize the incorporation of all materials used in the process into the final product. While the traditional synthesis has byproducts like COCl₂, alternative routes that minimize byproduct formation are desirable.

Use of Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or alcohols, or to conduct reactions in solvent-free conditions. bio-conferences.org The use of ethanol in some rhodium-catalyzed reactions is a step in this direction. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. While the synthesis of [Rh(CO)₂Cl]₂ typically requires heating, the development of more active catalysts for its formation could lower the energy barrier.

One-Pot Syntheses: As mentioned earlier, "one-pot" procedures that avoid intermediate isolation and purification steps reduce waste, solvent use, and energy consumption, aligning well with green chemistry principles. google.com

While the direct synthesis of bis(chlororhodiumdicarbonyl) from rhodium salts and carbon monoxide remains the most prevalent method, ongoing research into organometallic synthesis is likely to yield more sustainable alternatives in the future, potentially involving biocatalysis or the use of renewable feedstocks for ligands.

Catalytic Applications and Mechanistic Elucidation of Bis Chlororhodiumdicarbonyl

Homogeneous Catalysis Mediated by Bis(chlororhodiumdicarbonyl) and its Derivatives

Bis(chlororhodiumdicarbonyl), with the chemical formula [RhCl(CO)2]2, is a pivotal precursor in a multitude of homogeneous catalytic transformations. Its utility stems from its ability to generate catalytically active rhodium(I) species, which are central to a variety of bond-forming reactions. This section delves into the catalytic applications of this compound and its derivatives, with a focus on the mechanistic pathways that govern these important organic syntheses.

Mechanistic Pathways in Olefin Hydroformylation

Hydroformylation, or oxo synthesis, is a significant industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. libretexts.orgmt.com Bis(chlororhodiumdicarbonyl) is a key precursor for active catalysts in this process. smolecule.com The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps within a catalytic cycle. mdpi.com

The catalytic cycle typically begins with the formation of a rhodium-hydrido species from the [RhCl(CO)2]2 precursor. mt.com This active catalyst, often a phosphine-modified rhodium complex, undergoes olefin coordination. libretexts.orgmdpi.com Following coordination, migratory insertion of the alkene into the rhodium-hydride bond occurs, leading to the formation of a rhodium-alkyl intermediate. libretexts.org This step can proceed via two pathways, resulting in either a linear or a branched alkyl chain, which ultimately determines the regioselectivity of the final aldehyde product. ethz.ch

Subsequent coordination of a carbon monoxide molecule is followed by migratory insertion of the alkyl group onto the carbonyl carbon, forming a rhodium-acyl complex. libretexts.orguva.nl The catalytic cycle is completed by oxidative addition of dihydrogen, followed by reductive elimination of the aldehyde product, which regenerates the active rhodium-hydrido catalyst. libretexts.orguva.nl The slowest step in this cycle, and therefore the rate-determining step, is often the oxidative addition of H2. libretexts.org

Table 1: Key Intermediates in Rhodium-Catalyzed Hydroformylation

| Intermediate | Description | Role in Catalytic Cycle |

| [HRh(CO)nL4-n] | Rhodium-hydrido complex | Active catalytic species that initiates the cycle. |

| [R-Rh(CO)nL4-n] | Rhodium-alkyl complex | Formed after olefin insertion into the Rh-H bond. |

| [R-C(O)-Rh(CO)nL4-n] | Rhodium-acyl complex | Formed after CO insertion into the Rh-alkyl bond. |

Note: L represents a ligand, typically a phosphine (B1218219).

The regioselectivity towards linear or branched aldehydes is a critical aspect of hydroformylation and is influenced by steric and electronic factors of both the substrate and the ligands on the rhodium catalyst. ethz.ch For instance, bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product.

Investigations into Hydrogenation and Transfer Hydrogenation Cycles

Bis(chlororhodiumdicarbonyl) and its derivatives are also effective catalysts for hydrogenation and transfer hydrogenation reactions. In hydrogenation, molecular hydrogen is used as the hydrogen source, while in transfer hydrogenation, other organic molecules donate hydrogen.

The mechanism for rhodium-catalyzed hydrogenation of alkenes, famously exemplified by Wilkinson's catalyst, involves the oxidative addition of hydrogen to a Rh(I) center to form a dihydrido-Rh(III) species. rsc.org The alkene then coordinates to this complex and inserts into one of the rhodium-hydride bonds. Reductive elimination of the alkane product regenerates the Rh(I) catalyst, completing the cycle. rsc.org The use of chiral ligands allows for asymmetric hydrogenation, a powerful tool for the synthesis of enantiomerically pure compounds. diva-portal.org

Transfer hydrogenation offers an alternative to using gaseous hydrogen. Formic acid is a common hydrogen donor in these reactions. chemmethod.com In a typical cycle, the rhodium catalyst reacts with formic acid to generate a rhodium-hydride intermediate. The substrate then coordinates to this intermediate and undergoes hydrogenation, with the catalyst being regenerated in the process. chemmethod.com For example, the transfer hydrogenation of cinnamic acid to hydrocinnamic acid has been achieved using a rhodium catalyst derived from [RhCl(COD)]2 with formic acid as the hydrogen source. chemmethod.com

C-H Bond Activation and Functionalization Catalysis

The direct activation and functionalization of otherwise inert C-H bonds is a major goal in modern chemistry, and rhodium catalysts derived from bis(chlororhodiumdicarbonyl) have shown significant promise in this area. These reactions often proceed through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the rhodium center, bringing a specific C-H bond into close proximity for activation. nih.gov

The generally accepted mechanism for chelation-assisted C-H activation involves the initial coordination of the directing group to the rhodium(I) catalyst. This is followed by oxidative addition of the C-H bond to the metal center, forming a rhodacyclic intermediate. nih.govnih.gov This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, through migratory insertion. nih.govchinesechemsoc.org Reductive elimination then furnishes the functionalized product and regenerates the active rhodium catalyst. nih.gov

Table 2: Examples of Rhodium-Catalyzed C-H Functionalization

| Substrate | Directing Group | Coupling Partner | Product |

| N-pivaloyloxybenzamides | Pivaloyloxy | 1,6-allene-enes | Eight-membered lactams. rsc.orgscispace.com |

| 2-Arylphenols | Phenolic hydroxyl | Carbon dioxide | Coumarin derivatives. chemrxiv.orgrsc.orgchemrxiv.org |

| N-methoxybenzamides | Methoxy | 1,3-enynes | Annulated products. mdpi.com |

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of these reactions, including the role of bases and the energetics of different pathways. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org For instance, in the carboxylation of 2-arylphenols, DFT studies have shown that CO2 insertion into the Rh-C bond is the rate-determining step. chemrxiv.orgrsc.orgchemrxiv.org

Catalytic Borylation and Silylation Reactions

Rhodium catalysts derived from bis(chlororhodiumdicarbonyl) are also employed in the catalytic borylation and silylation of C-H bonds, providing a direct route to valuable organoboron and organosilicon compounds. These reactions typically proceed via a mechanism involving the oxidative addition of a B-H or Si-H bond to the rhodium(I) center. nih.govnih.gov

In a proposed mechanism for rhodium-catalyzed silylation, the catalytic cycle begins with the oxidative addition of a hydrosilane to the Rh(I) catalyst to form a Rh(III)-silyl hydride intermediate. nih.govresearchgate.net This is followed by C-H activation of the substrate, which can occur through a σ-bond metathesis or an oxidative addition/reductive elimination pathway, to generate a rhodium-aryl (or alkyl) silyl (B83357) complex. nih.gov Reductive elimination of the silylated product then regenerates the active catalyst. nih.gov

Table 3: Mechanistic Steps in Rhodium-Catalyzed C-H Silylation

| Step | Description |

| Oxidative Addition | A hydrosilane (R3Si-H) adds to the Rh(I) center to form a Rh(III) intermediate. nih.gov |

| C-H Activation | The C-H bond of the substrate is cleaved by the rhodium complex. nih.gov |

| Reductive Elimination | The C-Si bond is formed, releasing the silylated product and regenerating the catalyst. nih.gov |

The regioselectivity of these reactions is often controlled by steric factors, with functionalization occurring at the least hindered C-H bond. nih.gov The use of chiral ligands can induce enantioselectivity in these transformations, leading to the synthesis of chiral organosilanes and organoboranes. nih.gov

Exploration of Carbonylation and Decarbonylation Processes

Bis(chlororhodiumdicarbonyl) is intrinsically linked to carbonylation chemistry due to its carbonyl ligands. It serves as a catalyst or precatalyst in reactions that introduce a carbonyl group into an organic molecule. A key example is the carbonylation of methanol (B129727) to produce acetic acid, a major industrial process. While not the direct catalyst, rhodium complexes derived from precursors like [RhCl(CO)2]2 are central to the catalytic cycle.

Mechanistically, rhodium-catalyzed carbonylation often involves the oxidative addition of a substrate (e.g., an alkyl halide) to a Rh(I) center, followed by migratory insertion of a carbonyl ligand to form a rhodium-acyl species. This acyl intermediate can then undergo further reaction, such as alcoholysis or hydrolysis, to yield the carbonylated product and regenerate the Rh(I) catalyst.

Conversely, decarbonylation, the removal of a carbonyl group, can also be catalyzed by rhodium complexes. This process is essentially the reverse of a key step in carbonylation. A rhodium-acyl complex, formed by the oxidative addition of an aldehyde C-H bond to a Rh(I) center, can undergo migratory deinsertion of CO to form a rhodium-alkyl complex. Subsequent reductive elimination of an alkane or alkene regenerates the catalyst.

Catalysis in Advanced Organic Transformations

The catalytic activity of bis(chlororhodiumdicarbonyl) and its derivatives extends to a range of advanced organic transformations, including cycloaddition and tandem reactions. These processes often involve the generation of reactive intermediates that can participate in multiple bond-forming events in a single operation.

For example, rhodium catalysts derived from [RhCl(CO)2]2 have been utilized in intermolecular (5+2) cycloadditions between vinylcyclopropanes and alkynes. researchgate.net DFT calculations have been employed to investigate the mechanism of these reactions, providing insights into the complex bond reorganizations that occur. researchgate.net

Tandem reactions, where multiple catalytic cycles operate in sequence, are another area where rhodium catalysis excels. For instance, a tandem hydroarylation reaction has been developed using a rhodium-NHC catalyst, which proceeds through C-H activation, insertion of an alkene or alkyne, and reductive elimination. unizar.es These complex transformations highlight the versatility of rhodium catalysts in constructing intricate molecular architectures from simple starting materials.

Identification and Characterization of Catalytic Intermediates and Transition States

The catalytic prowess of bis(chlororhodiumdicarbonyl), with the chemical formula Rh₂Cl₂(CO)₄, is intrinsically linked to the array of intermediates and transition states it forms during a reaction sequence. wikipedia.org The dimeric structure of bis(chlororhodiumdicarbonyl) often serves as a precursor, or pre-catalyst, which enters the catalytic cycle by cleaving into monomeric species. wikipedia.orgrsc.org

In many catalytic processes, the active catalytic species is not the dimer itself but rather a monomeric rhodium complex. For instance, in the presence of ligands such as triphenylphosphine (B44618) (PPh₃), the dimer reacts to form trans-RhCl(CO)(PPh₃)₂, a key player in various catalytic reactions. wikipedia.orgwikipedia.org The formation of such monomeric species is a critical activation step.

DFT (Density Functional Theory) calculations have been instrumental in elucidating the mechanistic pathways of reactions catalyzed by bis(chlororhodiumdicarbonyl). For example, in the intermolecular (5+2) cycloaddition between vinylcyclopropanes and alkynes, the catalytic cycle is proposed to proceed through a monomeric Rh(CO)Cl species. researchgate.net The key steps in this reaction involve the cleavage of the cyclopropyl (B3062369) group of the vinylcyclopropane, followed by the insertion of the alkyne, which is often the rate-determining step, and finally, a migratory reductive elimination to yield the product. researchgate.net

The nature of the intermediates can be significantly influenced by the substrates and other reagents present in the reaction mixture. For instance, in reactions involving the carbonylation of methanol, the well-known [Rh(CO)₂I₂]⁻ species is a crucial intermediate. researchgate.netresearchgate.net The interaction of bis(chlororhodiumdicarbonyl) with various Lewis bases can lead to the formation of adducts with the general formula RhCl(CO)₂:B, where :B represents the Lewis base. wikipedia.org

Spectroscopic techniques, particularly in-situ methods, are vital for the direct observation and characterization of these transient species. Operando spectroscopy allows for the monitoring of catalytic species under actual reaction conditions. rsc.org For example, infrared (IR) spectroscopy is highly effective for identifying rhodium-carbonyl species due to the characteristic stretching vibrations of the CO ligands. rsc.org Changes in the IR spectra can provide information on the formation and consumption of intermediates and even catalyst deactivation pathways, such as the formation of inactive rhodium carbonyl clusters. rsc.org

Furthermore, the study of oxidative addition reactions provides insight into the formation of higher oxidation state rhodium intermediates. For example, the reaction of rhodium(I) carbonyl complexes with electrophiles like methyl iodide (CH₃I) can lead to the formation of rhodium(III) acyl complexes. researchgate.netresearchgate.net These higher valent rhodium species are often key intermediates in carbon-carbon bond-forming reactions.

Advanced Kinetic Studies and Rate Law Determination in Bis(chlororhodiumdicarbonyl)-Catalyzed Reactions

Advanced kinetic studies are crucial for understanding the mechanisms of reactions catalyzed by bis(chlororhodiumdicarbonyl) and for optimizing reaction conditions. These studies often involve monitoring the reaction progress over time under various concentrations of reactants, catalyst, and other species to determine the reaction order with respect to each component and to formulate a rate law.

For instance, in the rhodium-catalyzed C6-selective C–H alkenylation of 2-pyridones, kinetic analysis revealed a first-order dependence on the concentration of the 2-pyridone substrate. rsc.org This finding, coupled with a kinetic isotope effect (KIE) value of 1.9 ± 0.1, suggested that the C–H bond cleavage is likely involved in the turnover-limiting step of the reaction. rsc.org

Similarly, kinetic investigations into the oxidative addition of methyl iodide to rhodium(I) carbonyl complexes containing pyridine (B92270) carboxylic acid ligands have shown the reaction to be first order. researchgate.net Pseudo-first-order kinetics have also been observed in the reaction of tetranuclear rhodium complexes with excess methyl iodide. researchgate.net

Reaction progress kinetic analysis (RPKA) is a powerful tool for elucidating reaction mechanisms. nih.gov By continuously monitoring the concentrations of reactants and products, it is possible to identify phenomena such as catalyst deactivation or product inhibition. nih.gov "Same excess" experiments, where the initial concentrations of reactants are varied while keeping their ratio constant, can help to probe for such effects. nih.gov

In some cases, the rate law can be complex, indicating a multi-step mechanism with pre-equilibria. For example, an inverse order in a particular species, such as chloride, can suggest that the dissociation of this ligand is a necessary step before the rate-determining step. nih.govacs.org This can also lead to a fractional order dependence on the catalyst concentration, implying that the active catalyst may be in equilibrium with an inactive or less active form, such as the dimer. nih.govacs.org

The method of initial rates is another common approach to determine the rate law. nih.gov By measuring the initial reaction rate at different initial concentrations of each reactant, the order of the reaction with respect to each component can be determined. This method has been used to confirm rate laws derived from more complex kinetic modeling. nih.gov

It is important to note that the reaction conditions, including solvent and temperature, can have a significant impact on the reaction kinetics and the observed rate law. For example, the hydrogenation of certain diolefins catalyzed by rhodium complexes shows that the rate is dependent on the specific diolefin used, with norbornadiene (NBD) hydrogenating faster than cyclooctadiene (COD). mdpi.com

Influence of Ligand Design and Substitution on Catalytic Activity and Selectivity

The catalytic performance of bis(chlororhodiumdicarbonyl) is profoundly influenced by the nature of the ligands coordinated to the rhodium center. Ligand design and substitution are therefore critical strategies for tuning the activity and selectivity of the resulting catalyst system.

The reaction of bis(chlororhodiumdicarbonyl) with various ligands can lead to the formation of a wide range of catalytically active complexes. wikipedia.org A classic example is the reaction with triphenylphosphine (PPh₃) to form trans-carbonylchlorobis(triphenylphosphine)rhodium(I) ([RhCl(CO)(PPh₃)₂]), a versatile homogeneous catalyst. wikipedia.orgcymitquimica.com The electronic and steric properties of the phosphine ligands play a crucial role in determining the catalyst's behavior. For instance, the use of electron-donating phosphine ligands can enhance the reactivity of the rhodium center. whiterose.ac.uk

The coordination of N-heterocyclic carbenes (NHCs) to the rhodium center has also been shown to be an effective way to modify catalytic activity. wikipedia.org The donor strength of NHC ligands can be estimated from the IR spectra of the resulting cis-[RhCl(NHC)(CO)₂] complexes. wikipedia.org Fluorinated NHC ligands have been shown to lead to higher catalytic activities in transfer hydrogenation reactions compared to their non-fluorinated counterparts. nih.gov

Bidentate and polydentate ligands can impart greater stability to the catalytic complex and influence selectivity through steric constraints. For example, bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are privileged chiral ligands used in a wide range of asymmetric catalytic reactions. wikipedia.org Their C₂-symmetry is particularly advantageous as it reduces the number of possible stereoisomeric intermediates and transition states, often leading to high enantioselectivity. nih.gov

The electronic properties of the ligands can also affect the course of a reaction. In the rhodium-catalyzed intermolecular cycloaddition of vinylaziridines with alkynes, the use of different ligands can switch the selectivity between [3+2] and [5+2] cycloaddition products. researchgate.net This is attributed to the steric repulsion between the ligand and the alkenyl moiety, which impacts the competing pathways of direct C-C reductive elimination and alkenyl isomerization. researchgate.net

Furthermore, the choice of ligand can influence the stability of the catalyst. In some cases, ligand degradation can lead to catalyst deactivation. For example, with strongly electron-donating triethylphosphine (B1216732) (PEt₃) ligands, catalyst activity can be lost due to phosphine degradation. whiterose.ac.uk

The following table provides examples of how different ligands affect the catalytic applications of rhodium complexes derived from bis(chlororhodiumdicarbonyl).

| Ligand Type | Example Ligand | Resulting Complex Type | Catalytic Application | Reference |

| Monodentate Phosphine | Triphenylphosphine (PPh₃) | trans-[RhCl(CO)(PPh₃)₂] | Hydroformylation, Hydrogenation | wikipedia.org |

| N-Heterocyclic Carbene (NHC) | Fluorinated Imidazolium Salts | cis-[RhCl(NHC)(CO)₂] | Transfer Hydrogenation | wikipedia.orgnih.gov |

| Bidentate Chiral Ligand | Bis(oxazoline) (BOX) | [Rh(BOX)] complexes | Asymmetric Cyclopropanation, Aldol Reactions | wikipedia.org |

| Bidentate Nitrogen Ligand | Pyridine Carboxylic Acids | [Rh(CO)₂(L')] or [Rh(CO)₂Cl(L'')] | Carbonylation of Methanol | researchgate.net |

| Diphosphine Ligand | Bis(diphenylphosphino)butane (DPPB) | [Rh(DPPB)] complexes | Hydrogenation | mdpi.com |

Heterogenization and Immobilization Strategies for Supported Bis(chlororhodiumdicarbonyl) Catalysts

While homogeneous catalysts derived from bis(chlororhodiumdicarbonyl) offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, aims to combine the advantages of both homogeneous and heterogeneous catalysis, namely high efficiency and ease of recovery and recycling.

A common strategy for heterogenizing rhodium complexes is through covalent anchoring of the catalyst or its ligands to a support material. Various materials have been employed as supports, including polymers, silica (B1680970), activated carbon, and carbon nanotubes (CNTs). researchgate.netacs.org

For instance, rhodium complexes can be immobilized on polystyrene-2,2'-bipyridine supports. dtic.mil The reaction of bis(chlororhodiumdicarbonyl) with such a support can lead to the formation of supported rhodium species. dtic.mil The nature of the resulting immobilized catalyst can be characterized by techniques such as infrared spectroscopy to observe the carbonyl stretching frequencies. dtic.mil

Another approach involves the functionalization of a support with ligands that can then coordinate to the rhodium center. For example, chiral diphosphine ligands can be covalently anchored onto functionalized CNTs to create chiral rhodium hybrid nanocatalysts. researchgate.net This method has been explored for asymmetric catalysis, aiming to create recyclable catalysts for enantioselective reactions.

The immobilization of rhodium complexes on silica has also been investigated. A cyclopentadienyl (B1206354) (Cp) ligand derivatized with an alkoxysilane group can be used to heterogenize a Rh(I) complex on silica. nih.gov Such a catalyst has shown remarkable activity, high reusability, and limited rhodium leaching in olefin hydrogenation reactions. nih.gov

A different strategy involves the formation of a high-density monolayer of a diisocyanide ligand on a gold surface, which then serves as a platform for the complexation of rhodium from bis(chlororhodiumdicarbonyl). rsc.org This rhodium-immobilized monolayer has demonstrated very high turnover numbers and excellent selectivity in the 1,4-hydrogenation of α,β-unsaturated carbonyl compounds, with the catalyst being recyclable for multiple runs. rsc.org

The choice of support and the method of immobilization can significantly influence the performance of the heterogenized catalyst. The interaction between the support and the catalytic species can affect its activity, selectivity, and stability. Leaching of the metal from the support is a critical issue that needs to be addressed to ensure the long-term viability of the heterogeneous catalyst. nih.govresearchgate.net

The following table summarizes different heterogenization strategies for catalysts derived from bis(chlororhodiumdicarbonyl).

| Support Material | Immobilization Strategy | Application | Reference |

| Polystyrene-2,2'-bipyridine | Direct reaction with [Rh(CO)₂Cl]₂ | Hydrogenation | dtic.mil |

| Carbon Nanotubes (CNTs) | Covalent anchoring of diphosphine ligands | Asymmetric Catalysis | researchgate.net |

| Silica | Covalent anchoring of a derivatized Cp ligand | Olefin Hydrogenation | nih.gov |

| Gold Surface | Self-assembled monolayer of diisocyanide ligand | Selective Hydrogenation | rsc.org |

| Zeolites | Entrapment of rhodium complexes | Heterogeneous Catalysis | google.com |

Ligand Exchange and Reactivity Dynamics in Bis Chlororhodiumdicarbonyl Systems

Kinetics and Thermodynamics of Carbonyl and Chloride Ligand Exchange Reactions

The dimeric structure of bis(chlororhodiumdicarbonyl), Rh₂Cl₂(CO)₄, features two square planar rhodium(I) centers linked by bridging chloride ligands. wikipedia.org The lability of both the terminal carbonyl (CO) and bridging chloride (Cl⁻) ligands is central to its utility, allowing it to engage in a variety of chemical transformations.

Ligand exchange processes in square-planar d⁸ complexes like those derived from [Rh(CO)₂Cl]₂ are typically associative. Theoretical studies on related rhodium(I) systems suggest that ligand substitution proceeds through a five-coordinate transition state. acs.org The exchange of carbonyl and halide ligands between coordinately unsaturated rhodium(I) and iridium(I) complexes has been observed to occur through four-center associative mechanisms. researchgate.net

Kinetic investigations on related systems, such as [(η-C₉RₙH₇₋ₙ)Rh(CO)₂], reveal that the rate of CO substitution is significantly influenced by the electronic properties of the other ligands attached to the rhodium center. capes.gov.br This highlights the interplay of electronic effects in dictating the lability of the carbonyl groups.

Oxidative Addition and Reductive Elimination Pathways in Rhodium(I) Dicarbonyl Chemistry

Rhodium(I) dicarbonyl complexes are well-known to undergo oxidative addition, a key step in many catalytic cycles where the rhodium center is oxidized from Rh(I) to Rh(III). A classic example is the reaction with methyl iodide (CH₃I). Monomeric complexes like [Rh(CO)₂ClL] (where L is an amino acid ester) readily react with CH₃I via oxidative addition to yield five-coordinate Rh(III) complexes of the type [Rh(CO)(COCH₃)IClL]. tandfonline.com Theoretical calculations confirm that these complexes are highly prone to undergo this reaction with a low activation barrier. tandfonline.com

The mechanism of oxidative addition can be complex. Studies of the reaction between [Rh(acac)(CO)(PX₃)] and CH₃I indicate that the reaction proceeds through an initial ionic intermediate, followed by two consecutive equilibrium steps involving acetyl formation and subsequent acyl-to-alkyl rearrangement to give the final Rh(III) product. researchgate.net The kinetics are often second-order and are influenced by the polarity of the solvent and the electronic properties of the ancillary ligands. researchgate.net

Reductive elimination is the microscopic reverse of oxidative addition, where the rhodium center is reduced from Rh(III) to Rh(I) with the concurrent formation of a new bond between two ligands. The direct observation of alkyl halide reductive elimination from rhodium is less common but has been documented. researchgate.netnih.gov For instance, treating a Rh(III) methyl complex with CO can induce the reductive elimination of methyl iodide, yielding a Rh(I) carbonyl complex. researchgate.netnih.gov The steric bulk of the supporting ligands is crucial; bulkier ligands can favor reductive elimination, whereas less bulky systems may form stable Rh(III) adducts instead. nih.gov In some systems, reductive elimination can be the turnover-limiting step in a catalytic cycle. pku.edu.cn

Table 2: Examples of Oxidative Addition and Reductive Elimination in Rhodium Dicarbonyl Systems

| Starting Complex Type | Reagent | Process | Product Type | Key Findings | Reference(s) |

| [Rh(I)(CO)₂Cl(L)] | CH₃I | Oxidative Addition | [Rh(III)(CO)(COCH₃)ICl(L)] | Low activation barrier; forms Rh(III) acyl complex. | tandfonline.com |

| [Rh(I)(Sacac)(CO)(PX₃)] | CH₃I | Oxidative Addition | [Rh(III)(acyl)...] | Second-order kinetics; rate influenced by solvent polarity and phosphine (B1218219) electronics. | researchgate.net |

| [(PCP)Rh(III)(CH₃)(I)] | CO | Reductive Elimination | [(PCP)Rh(I)(CO)] + CH₃I | Facile elimination observed for sterically bulky PCP ligands. | researchgate.netnih.gov |

| [Rh(III)I₂(COMe)(CO)₂(OAc)]⁻ | - | Reductive Elimination | [Rh(I)I₂(CO)₂]⁻ + (CH₃CO)₂O | Nucleophilic attack of acetate (B1210297) on the acyl carbon leads to anhydride (B1165640) elimination. | lookchem.com |

Studies on the Formation and Dissociation Equilibria of Bis(chlororhodiumdicarbonyl) Dimers

Bis(chlororhodiumdicarbonyl) exists in a dynamic equilibrium between its dimeric form, [Rh(CO)₂Cl]₂, and a monomeric species, which is believed to be the active catalyst in many reactions. pku.edu.cnresearchgate.net The dimer is considered the resting state, and its dissociation is a prerequisite for catalytic activity. pku.edu.cn

[Rh(CO)₂Cl]₂ ⇌ 2 [Rh(CO)₂Cl]

The equilibrium is influenced by several factors, including solvent, temperature, and the presence of other coordinating species. In the absence of strong donor ligands, the dimer is favored. However, in the presence of ligands capable of cleaving the chloride bridges, the equilibrium shifts toward the monomeric adducts. wikipedia.orgcore.ac.uk

Thermodynamic data for the dissociation is limited, but the enthalpy for the reaction of the dimer with tetrahydrothiophene (B86538) (-31.8 kJ/mol) provides an indirect measure of the energy involved in cleaving the dimer structure. wikipedia.org Kinetic analyses of rhodium-catalyzed cycloaddition reactions have been instrumental in probing this equilibrium. Visual kinetic analysis and computational studies suggest that while the dimeric complex is the catalyst's resting state, the catalytically active species is a monomeric rhodium complex. pku.edu.cn X-ray Absorption Spectroscopy (XAS) has also been employed to study dimer-monomer equilibria for related rhodium complexes in solution, providing direct evidence for structural changes upon dissolution. acs.org

Reactivity in the Presence of Different Solvent Environments and Additives

The solvent environment plays a critical role in modulating the reactivity and stability of bis(chlororhodiumdicarbonyl) and its derivatives.

Solvent Polarity: The rate of oxidative addition of methyl iodide to rhodium(I) dicarbonyl complexes is significantly faster in more polar solvents. For example, the reaction is much faster in dichloromethane (B109758) than in benzene (B151609). researchgate.net This is attributed to the stabilization of polar, ionic intermediates in the transition state.

Coordinating Solvents: Solvents that can act as ligands, such as acetonitrile (B52724) or tetrahydrofuran, can transiently coordinate to the rhodium center. This can influence reaction pathways by competing with other ligands for coordination sites or by stabilizing reactive intermediates. In some catalytic systems, a mixture of solvents like DCE/EtOH has been found to optimize yields by balancing solubility and reactivity. organic-chemistry.org

Inert Solvents: Nonpolar solvents like hexane (B92381) or benzene are often used for the synthesis and handling of [Rh(CO)₂Cl]₂, in which it is soluble. wikipedia.orguu.nl

Additives can also profoundly alter the reactivity and selectivity of catalytic systems involving bis(chlororhodiumdicarbonyl).

Acidic Additives: In certain rhodium-catalyzed C-C bond-forming reactions, the presence of a carboxylic acid additive, such as p-CF₃-benzoic acid, has been shown to be critical for achieving high regioselectivity and yield. organic-chemistry.org The acid can participate in protonolysis or act as a co-catalyst.

Salt Additives: The addition of chloride salts to a solution of [Rh(CO)₂Cl]₂ can push the equilibrium towards the formation of the anionic complex cis-[RhCl₂(CO)₂]⁻. wikipedia.org This changes the nucleophilicity and reactivity of the rhodium center.

The choice of solvent and additives can therefore be used to tune the electronic and steric environment of the rhodium catalyst, thereby controlling the kinetics and outcome of the reaction.

Advanced Spectroscopic Characterization of Bis Chlororhodiumdicarbonyl Species

Infrared (IR) Spectroscopy for Vibrational Fingerprints and Carbonyl Coordination Modes

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, and it is particularly sensitive to the coordination environment of carbonyl (CO) ligands in metal complexes. libretexts.org The stretching frequency of the C-O bond, denoted as ν(CO), provides a direct measure of the bond order and is influenced by the electronic properties of the metal center. umb.edu

In bis(chlororhodiumdicarbonyl), the terminal carbonyl ligands exhibit characteristic strong absorption bands in the IR spectrum. The position of these bands is indicative of the degree of π-backbonding from the rhodium d-orbitals to the π* antibonding orbitals of the CO ligands. umb.edu Increased backbonding results in a weakening of the C-O bond and a corresponding decrease in the ν(CO) stretching frequency. tamu.edu

The IR spectrum of [RhCl(CO)2]2 typically displays multiple ν(CO) bands due to the presence of both terminal and bridging carbonyl ligands in different structural isomers. The terminal M-CO stretches generally appear in the range of 1850-2125 cm⁻¹, while bridging carbonyls (μ-CO) absorb at lower frequencies, typically between 1700 and 1850 cm⁻¹. umb.edutamu.edu Isotopic substitution studies, for instance using ¹³CO, can aid in the definitive assignment of these vibrational modes. rsc.org The number and pattern of the observed ν(CO) bands can also provide information about the symmetry of the complex. umb.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution. For bis(chlororhodiumdicarbonyl), both ¹³C and ¹⁰³Rh NMR are particularly informative.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon in ¹³C NMR is sensitive to its electronic environment. Coordinated carbonyl ligands typically resonate in the range of 180 to 250 ppm. tamu.edu The precise chemical shift can provide insights into the bonding and fluxional processes occurring in solution. For rhodium carbonyl complexes, the ¹³C signals of the carbonyl groups can be observed, and their chemical shifts can be influenced by factors such as the solvent and the presence of other ligands. uu.nlscilit.com The coupling between ¹⁰³Rh and ¹³C nuclei, ¹J(¹⁰³Rh-¹³C), can also be observed and provides valuable information about the Rh-C bond. researchgate.net

¹⁰³Rh NMR Spectroscopy: Although ¹⁰³Rh is a spin-1/2 nucleus with 100% natural abundance, its low gyromagnetic ratio and often long relaxation times make it a challenging nucleus to study. researchgate.netcopernicus.orgacs.org However, advancements in NMR techniques, such as polarization transfer from sensitive nuclei like ¹H, have made ¹⁰³Rh NMR more accessible. researchgate.netnih.gov The chemical shift of ¹⁰³Rh spans a very wide range (approximately 12,000 ppm), making it highly sensitive to subtle changes in the coordination sphere and electronic structure of the rhodium center. nih.govrsc.org This sensitivity allows for the detailed investigation of ligand effects, solvent interactions, and dynamic equilibria in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgubbcluj.ro In transition metal complexes like bis(chlororhodiumdicarbonyl), these transitions often involve the metal d-orbitals and the orbitals of the ligands.

The UV-Vis spectrum of [RhCl(CO)2]2 can exhibit several types of electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. The energies of these transitions provide information about the electronic structure of the complex. The technique is also highly effective for monitoring the progress of reactions involving rhodium carbonyl species. nih.govmdpi.com For instance, the disappearance of reactant absorptions and the appearance of product absorptions can be followed over time to determine reaction kinetics. nih.gov The solvatochromic effect, where the position of absorption bands changes with the polarity of the solvent, can also be observed and provides insights into the nature of the electronic states involved in the transition. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic and Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. fz-juelich.deucalgary.ca By tuning the X-ray energy through an absorption edge of rhodium, one can obtain a spectrum with two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the rhodium center. mdpi.com The EXAFS region contains information about the number, type, and distance of neighboring atoms, allowing for the determination of bond lengths and coordination numbers in the first few coordination shells around the rhodium atom. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on a material's surface. carleton.eduwikipedia.org By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment. eag.com For bis(chlororhodiumdicarbonyl), XPS can be used to determine the oxidation state of the rhodium and to study the nature of the rhodium-ligand bonds. cnrs.fr High-resolution scans of the Rh, C, O, and Cl core levels can reveal subtle changes in the electronic structure upon coordination or reaction.

Mass Spectrometry Techniques for the Identification of Organometallic Intermediates

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the identification and characterization of organometallic compounds and reactive intermediates. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This makes it particularly well-suited for the study of organometallic complexes and catalytic intermediates. acs.org For reactions involving bis(chlororhodiumdicarbonyl), ESI-MS can be used to detect and identify various species present in the reaction mixture, including the starting material, products, and transient intermediates. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments, where an ion of interest is isolated and fragmented, can provide further structural information. nih.gov

Computational and Theoretical Investigations of Bis Chlororhodiumdicarbonyl

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the ground state properties of transition metal complexes like Bis(chlororhodiumdicarbonyl). These calculations provide a detailed picture of the molecule's three-dimensional arrangement and energetic stability.

| Parameter | Description |

| Coordination Geometry | Each Rh(I) center exhibits a square planar geometry. |

| Bridging Ligands | Two chloride atoms act as bridging ligands between the two rhodium centers. |

| Terminal Ligands | Four carbonyl (CO) groups are terminally bonded, two to each rhodium atom. |

| Overall Structure | The dimer adopts a bent conformation. |

Analysis of Metal-Ligand Bonding and Electronic Structure

DFT calculations offer a profound understanding of the nature of the chemical bonds within Bis(chlororhodiumdicarbonyl). The bonding between the rhodium centers and the carbonyl and chloride ligands is a key determinant of the complex's stability and reactivity.

The Rh-CO bond is a classic example of the synergistic interplay of σ-donation and π-backbonding. The carbonyl ligand donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the rhodium atom (σ-donation). Concurrently, the rhodium atom donates electron density from a filled d-orbital back into the empty π* antibonding orbital of the carbonyl ligand (π-backbonding). This backbonding strengthens the Rh-C bond but weakens the C-O bond, a phenomenon that can be observed experimentally through infrared (IR) spectroscopy. DFT calculations can quantify the extent of these orbital interactions and correlate them with spectroscopic data. researchgate.net

The Rh-Cl bridging bonds are primarily σ-bonds, formed by the overlap of the p-orbitals of the chlorine atoms with the d-orbitals of the rhodium atoms. The electronic structure calculations reveal the distribution of electron density throughout the molecule and the energies of the molecular orbitals, which are crucial for predicting the complex's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and compositions dictate the molecule's behavior as an electron donor or acceptor in chemical reactions. For a related rhodium(I) dicarbonyl complex, the HOMO was shown to be the dz2 orbital of the rhodium metal. researchgate.net

Prediction of Structural Isomers and Conformations

While the bridged dimeric structure is the most stable form of Bis(chlororhodiumdicarbonyl), computational studies can explore the potential energy surface for other possible isomers and conformers. A critical aspect of its chemistry is the dissociation of the dimer in solution to form monomeric species, such as [Rh(CO)₂Cl]. This equilibrium is fundamental to its catalytic activity, as the monomer is often the active catalytic species. wikipedia.orgacs.org

DFT calculations can model this dissociation process and determine the associated energy changes. Furthermore, for the monomeric species, different isomers, such as cis and trans arrangements of the ligands, can be computationally investigated to determine their relative stabilities. While extensive studies on various isomers of the dimeric form are not widely reported, the dynamic equilibrium between the dimer and monomer is a well-established concept supported by theoretical calculations.

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

One of the most significant contributions of computational chemistry to the understanding of Bis(chlororhodiumdicarbonyl) is in the elucidation of reaction mechanisms. As a catalyst precursor, it is involved in a variety of organic transformations, and DFT calculations can map out the entire catalytic cycle.

For instance, the mechanism of the [Rh(CO)₂Cl]₂-catalyzed intermolecular (5+2) cycloaddition between vinylcyclopropanes and alkynes has been extensively studied using DFT. wikipedia.orgacs.org These calculations have shown that the active catalytic species is the monomeric Rh(CO)Cl, formed from the dissociation of the dimer. acs.org The computational analysis of the catalytic cycle reveals the elementary steps involved, such as ligand coordination, oxidative addition, migratory insertion, and reductive elimination.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Identifying the structure and energy of the transition state for the rate-determining step is crucial for understanding and optimizing the catalytic process. In the case of the (5+2) cycloaddition, alkyne insertion was identified as the rate-determining step. wikipedia.orgacs.org

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent effects, and other dynamic processes.

To date, specific molecular dynamics simulation studies focusing solely on Bis(chlororhodiumdicarbonyl) are not extensively reported in the literature. However, this computational technique holds significant potential for this system. MD simulations could be employed to study the dissociation of the dimer in different solvents, providing a more realistic picture of the solvation shell and its influence on the equilibrium. Furthermore, the dynamic behavior of catalytically active monomeric species in solution, including their interactions with substrates, could be investigated. As computational power increases, it is anticipated that MD simulations will play a more prominent role in understanding the solution-phase chemistry of this important catalyst. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural or property descriptors of a series of compounds with their chemical activity or reactivity. In the context of catalysis, QSAR can be a valuable tool for designing more efficient catalysts.

For catalysis involving rhodium carbonyl complexes, QSAR studies could be developed to correlate the electronic and steric properties of the ligands with the catalytic performance (e.g., turnover frequency, selectivity). By systematically modifying the ligands on the rhodium center and calculating various molecular descriptors (e.g., electronic charges, orbital energies, steric parameters), a mathematical model can be built to predict the catalytic activity of new, untested catalysts.

Currently, there is a limited number of specific QSAR studies reported in the literature that are directly focused on Bis(chlororhodiumdicarbonyl) itself. However, the principles of QSAR are broadly applicable, and this approach represents a promising avenue for future research in the rational design of rhodium-based catalysts derived from this precursor.

Emerging Research Directions and Advanced Applications of Bis Chlororhodiumdicarbonyl

Integration of Bis(chlororhodiumdicarbonyl) in Materials Science Research

The unique reactivity and chemical properties of Bis(chlororhodiumdicarbonyl) make it an invaluable precursor in materials science for creating sophisticated rhodium-based materials with tailored properties.

Bis(chlororhodiumdicarbonyl) is frequently employed as a starting material for the synthesis of rhodium nanoparticles (RhNPs). rsc.org The controlled decomposition or reduction of the complex allows for the formation of well-dispersed, pseudo-spherical metallic nanoparticles. rsc.orgresearchgate.net These nanomaterials are gaining significant attention due to their high surface-area-to-volume ratio and unique catalytic properties, which differ from their bulk counterparts. rsc.org

The synthesis can be performed under mild conditions, for instance, by chemical reduction in the presence of stabilizing agents or onto solid supports. researchgate.netmdpi.com The choice of support material and functionalization method can influence the final morphology, size, and stability of the RhNPs. rsc.org Research has shown that RhNPs can be effectively immobilized on supports like silica (B1680970), carbon, and boehmite nanofibers, creating robust and recyclable nanocatalysts. rsc.orgresearchgate.netrsc.org In some catalytic applications, these nanoparticles can act as reservoirs for active molecular rhodium species that leach into the reaction medium. researchgate.net

Table 1: Synthesis of Rhodium Nanoparticles from Bis(chlororhodiumdicarbonyl) and Related Precursors

| Precursor/Related Compound | Support Material | Synthesis Method | Resulting Material/Size | Application | Reference |

|---|---|---|---|---|---|

| Rhodium Trichloride Hydrate | PEG-Tagged Imidazolium Salts | Chemical reduction with NaBH₄ | Stabilized RhNPs | Hydrosilylation, Nitroarene reduction | mdpi.com |

| [Rh(μ-OMe)(1,5-COD)]₂ | Functionalized SBA-15 Silica | Decomposition under H₂ pressure | Small, spherical RhNPs | Hydrogenation of biomass-derived substrates | rsc.orgrsc.org |

| Rhodium Nanoparticles (Rh-TOAB NPs) | Magnetic support with phosphine (B1218219) ligands | Immobilization | Supported RhNPs | Hydroformylation | researchgate.net |

To bridge the gap between homogeneous and heterogeneous catalysis, Bis(chlororhodiumdicarbonyl) is used to prepare supported catalysts, combining the high activity and selectivity of soluble complexes with the ease of separation and recyclability of solid catalysts. rsc.org The rhodium complex can be immobilized on various inorganic and organic supports, including zeolites, alumina (B75360), graphene, and polymers. rsc.orgnih.govrsc.org

One approach involves the electrostatic attachment of anionic rhodium(I) complexes, such as cis-[Rh(CO)₂I₂]⁻ (derived from a related rhodium carbonyl iodide dimer), onto functionalized polymer nanoparticles. rsc.org Another method is the impregnation of a support like alumina with a rhodium salt, followed by reduction to form supported rhodium nanoparticles. rsc.org These heterogeneous catalysts have demonstrated exceptional performance in reactions such as hydroformylation and the dry reforming of methane. nih.govrsc.org For instance, Rh nanoparticles supported on siliceous MFI zeolite with abundant silanol (B1196071) nests have shown a turnover frequency in olefin hydroformylation that surpasses the classic homogeneous Wilkinson's catalyst. nih.gov

Table 2: Examples of Supported Rhodium Catalysts from Rhodium Precursors

| Rhodium Precursor/Species | Support | Catalyst Type | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| [Rh(CO)₂I]₂ | Dispersible microporous polymer | Immobilized anionic Rh(I) complex | Methanol (B129727) Carbonylation | Initial rate double that of the homogeneous analogue. rsc.org | rsc.org |

| Rhodium Nitrate | Alumina (Al₂O₃) | Supported Rh metal nanoparticles | Dry Reforming of Methane | Superior catalytic activity under Vis-NIR light at low temperatures. rsc.org | rsc.org |

| Not specified | Siliceous MFI Zeolite | Supported Rh nanoparticles | Olefin Hydroformylation | Outperforms classical Wilkinson's catalyst with a TOF of ~50,000 h⁻¹. nih.gov | nih.gov |

Rhodium carbonyl complexes, including Bis(chlororhodiumdicarbonyl), are valuable precursors for depositing rhodium thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). numberanalytics.comazonano.com These methods allow for the creation of uniform, high-purity metal films with precise thickness control. azonano.com The volatility of metal carbonyls facilitates their use as gaseous precursors that decompose on a heated substrate to form the metallic film. numberanalytics.comazonano.com

Beyond film deposition, rhodium carbonyl complexes can be used for surface functionalization. This involves the covalent attachment of the rhodium complex or its derivatives onto a surface, such as a porous carbon electrode. researchgate.net For example, a (2,2′-bipyridyl)(pentamethylcyclopentadienyl)-rhodium complex, which can be synthesized from a rhodium dimer precursor, has been immobilized by first covalently binding the bipyridine ligand to the electrode surface and then reacting it with the rhodium precursor. researchgate.net This approach creates stable, functionalized surfaces for applications like electrocatalytic NADH regeneration. researchgate.net

Supramolecular Chemistry and Self-Assembly of Rhodium Dicarbonyl Complexes

The square-planar geometry of rhodium(I) dicarbonyl species, readily accessible from Bis(chlororhodiumdicarbonyl), makes them ideal building blocks for constructing ordered supramolecular assemblies. rsc.orgrsc.org These assemblies are held together by non-covalent interactions, such as electrostatic forces, hydrogen bonding, and metallophilic (Rh···Rh) interactions. rsc.orgrsc.orgnih.gov

Research has demonstrated the self-assembly of one-dimensional polymeric chains by combining anionic rhodium complexes like [RhCl₂(CO)₂]⁻ with cationic rhodium complexes or other molecular linkers. rsc.orgrsc.org For instance, alternating cationic [Rh(CO)₂(L)]⁺ and anionic [RhCl₂(CO)₂]⁻ units can self-assemble into linear chains supported by electrostatic and Rh···Rh interactions, with Rh···Rh distances measured at 3.3174(5) Å and 3.4116(5) Å in one such structure. rsc.org The design of these supramolecular structures is crucial for developing new materials with unique electronic and optical properties. Supramolecular strategies are also being harnessed to create novel catalyst backbones by assembling complementary building blocks through interactions like halogen or hydrogen bonding. rsc.orgnih.gov

Photochemistry and Photo-induced Reactivity of Bis(chlororhodiumdicarbonyl) Systems

The interaction of light with rhodium carbonyl complexes can initiate unique chemical transformations, opening pathways for photo-induced and photocatalytic reactions. The photochemistry of these systems often involves the photodissociation of a carbonyl ligand, generating a coordinatively unsaturated and highly reactive intermediate. rsc.org

While direct research on the photochemistry of Bis(chlororhodiumdicarbonyl) itself is specific, related rhodium carbonyl systems are central to photocatalysis. For example, rhodium complexes can be part of dual catalytic systems for reactions like the visible-light-driven hydrocarboxylation of alkenes. frontiersin.org In such cycles, a photosensitizer absorbs light, and the rhodium complex acts as the catalytic center for the chemical transformation. A proposed cycle might involve the photochemical carboxylation of a Rh(I)-alkyl species with CO₂. frontiersin.org In other systems, a rhodium monohydride-chloride dimer has been identified as a photoactive species capable of generating H₂ under irradiation. whiterose.ac.uk The photochemical generation of reactive rhodium hydride species from chloride precursors has also been demonstrated, highlighting the potential to use light to initiate catalytic cycles. frontiersin.org

Applications in Multi-component Reactions and Cascade Catalysis

Bis(chlororhodiumdicarbonyl) and its derivatives are effective catalyst precursors for multi-component and cascade reactions, which are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. acs.orgnih.gov These processes are valued for their atom economy and for reducing the number of purification steps required in a synthetic sequence.

Rhodium-catalyzed cascade reactions often involve C-H activation, annulation, or cycloaddition steps. acs.orgresearchgate.net For example, rhodium(I) carbonyl complexes can catalyze the Pauson-Khand reaction, an annulation process that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone derivative. researchgate.net Rhodium(III) catalysts, often generated from dimer precursors, are particularly effective in driving cascade C-H activation/annulation reactions to build complex polycyclic heteroaromatic molecules. acs.org The choice of ligands and reaction conditions can be tuned to control the reaction pathway, sometimes switching between different modes of annulation, such as [4+2] or [4+1] cycloadditions. americanelements.com

Table 3: Example of a Rhodium-Catalyzed Cascade Reaction

| Reaction Type | Catalyst Precursor | Key Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| C-H Alkenylation/ Electrocyclization Cascade | [RhCl(coe)₂]₂ (related Rh(I) precursor) | α,β-unsaturated imines, alkynes | 1,2-Dihydropyridines | One-pot synthesis with high diastereoselectivity; versatile intermediates. | nih.gov |

| Double C-H Activation/ Annulation | [RhCp*Cl₂]₂ | Imidazolium salts, internal alkynes | Polycyclic heteroaromatics | Novel use of N-heterocyclic carbenes in Rh(III) cascade catalysis. | acs.org |

| Pauson-Khand Reaction | [RhCl(CO)₂]₂ | 1,6- and 1,7-enynes | Cyclopentenone derivatives | Reaction proceeds under 1 atm of CO. | researchgate.net |

Contribution to Sustainable Chemical Processes and Circular Economy Initiatives

The increasing global focus on sustainability has propelled the chemical industry to adopt greener and more efficient manufacturing processes. A central tenet of this transformation is the move away from a linear "take-make-dispose" model to a circular economy, which emphasizes the elimination of waste and the continual use of resources. ellenmacarthurfoundation.orgeuropa.eu In this context, catalysis emerges as a foundational pillar of sustainable chemistry, enabling reactions with high efficiency and selectivity, thereby minimizing waste and energy consumption. upv.esacs.org Bis(chlororhodiumdicarbonyl), also known as rhodium(I) dicarbonyl chloride dimer, serves as a significant precursor for homogeneous catalysts that drive key industrial reactions, aligning with the principles of both green chemistry and the circular economy. wikipedia.orgsigmaaldrich.com

The primary contribution of Bis(chlororhodiumdicarbonyl) to sustainable chemical processes lies in its role as a precursor to highly efficient rhodium-based catalysts. wikipedia.org These catalysts are instrumental in a variety of organic reactions that are fundamental to the production of essential chemicals. sigmaaldrich.com By utilizing catalytic pathways, processes can be designed that adhere to several of the Twelve Principles of Green Chemistry. acs.org For instance, the use of catalysts is inherently superior to stoichiometric reagents as they are required in much smaller quantities and can, in principle, be recycled, which significantly reduces the generation of chemical waste. acs.org

One of the most prominent applications is in hydroformylation (or oxo-synthesis), a process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. These aldehydes are then used to produce a wide range of products, including alcohols, plasticizers, and detergents. Catalysts derived from Bis(chlororhodiumdicarbonyl) exhibit high activity and selectivity under mild conditions, leading to higher yields of the desired product and reducing the energy intensity of the process. This efficiency translates to a higher atom economy, a core concept in green chemistry that measures the proportion of reactant atoms that are incorporated into the final product. acs.org

Similarly, this compound is a precursor for catalysts used in various carbonylative reactions, where a carbonyl group is introduced into an organic molecule. sigmaaldrich.com These reactions are crucial for synthesizing carboxylic acids, esters, and amides. The high selectivity of rhodium catalysts minimizes the formation of by-products, simplifying purification processes and further reducing waste streams.

From a circular economy perspective, the use of Bis(chlororhodiumdicarbonyl) is intrinsically linked to the management of precious and finite resources. ellenmacarthurfoundation.orgeuropa.eu Rhodium is a rare and valuable platinum-group metal with limited natural reserves. americanelements.com Therefore, its efficient use and recovery are paramount for a sustainable chemical industry. The principles of a circular economy advocate for keeping materials in use at their highest possible value for as long as possible. ellenmacarthurfoundation.org

In industrial applications, the recovery and recycling of the rhodium catalyst after the reaction is a critical economic and environmental consideration. While the catalyst is homogeneous (dissolved in the reaction medium), various techniques are employed to separate it from the product stream so it can be reused in subsequent batches. This practice directly embodies the circular principle of circulating materials and minimizing the need to source virgin resources from the earth. europa.eu By extending the life cycle of the rhodium catalyst, its environmental impact per unit of product is significantly diminished, decoupling chemical production from the consumption of finite raw materials. ellenmacarthurfoundation.org

The application of catalysts derived from Bis(chlororhodiumdicarbonyl) thus represents a key strategy in advancing a more sustainable and circular chemical sector. It enables the creation of value-added products through highly efficient and low-waste processes while emphasizing the responsible management and recycling of a critical, finite metallic resource.

Data Table: Catalytic Applications of Bis(chlororhodiumdicarbonyl) in Sustainable Synthesis

The following table summarizes key organic reactions where Bis(chlororhodiumdicarbonyl) is used as a catalyst or catalyst precursor, highlighting their significance in promoting sustainable chemical manufacturing.

| Catalytic Reaction | Reactants | Products | Significance for Sustainable Chemistry |

| Hydroformylation | Alkenes, Carbon Monoxide, Hydrogen | Aldehydes | High atom economy; produces versatile chemical intermediates under energy-efficient conditions. sigmaaldrich.com |

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Cyclopentenones | Forms complex cyclic molecules in a single, atom-efficient step. sigmaaldrich.com |

| Carbonylative Ring Expansion | Strained Rings, Carbon Monoxide | Cyclic Ketones | Efficient synthesis of larger ring structures, often with high selectivity, reducing by-product formation. sigmaaldrich.com |